3-(2-Methoxyphenyl)azetidin-3-ol hydrochloride

Lipophilicity Physicochemical profiling CNS drug-likeness

3-(2-Methoxyphenyl)azetidin-3-ol hydrochloride (CAS 550370-16-6) is a 3,3-disubstituted azetidine derivative bearing an ortho-methoxyphenyl group and a tertiary hydroxyl on the strained four-membered ring, supplied as the hydrochloride salt (MF: C₁₀H₁₄ClNO₂, MW: 215.68 g/mol). The azetidine scaffold confers a puckered conformation that distinguishes it from planar aromatic or larger saturated heterocycles (pyrrolidine, piperidine), while the ortho-methoxy substituent introduces a unique combination of electronic (lone-pair donation) and steric effects relative to unsubstituted phenyl or para‑/meta‑methoxy analogs.

Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
CAS No. 550370-16-6
Cat. No. B12949648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxyphenyl)azetidin-3-ol hydrochloride
CAS550370-16-6
Molecular FormulaC10H14ClNO2
Molecular Weight215.67 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2(CNC2)O.Cl
InChIInChI=1S/C10H13NO2.ClH/c1-13-9-5-3-2-4-8(9)10(12)6-11-7-10;/h2-5,11-12H,6-7H2,1H3;1H
InChIKeyGVSLZMZLHHVIGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methoxyphenyl)azetidin-3-ol hydrochloride CAS 550370-16-6 – Structural Profile and Procurement Context


3-(2-Methoxyphenyl)azetidin-3-ol hydrochloride (CAS 550370-16-6) is a 3,3-disubstituted azetidine derivative bearing an ortho-methoxyphenyl group and a tertiary hydroxyl on the strained four-membered ring, supplied as the hydrochloride salt (MF: C₁₀H₁₄ClNO₂, MW: 215.68 g/mol) . The azetidine scaffold confers a puckered conformation that distinguishes it from planar aromatic or larger saturated heterocycles (pyrrolidine, piperidine), while the ortho-methoxy substituent introduces a unique combination of electronic (lone-pair donation) and steric effects relative to unsubstituted phenyl or para‑/meta‑methoxy analogs . This compound is offered as a research intermediate (typical purity 98%) by specialty chemical suppliers for applications in medicinal chemistry and chemical biology .

Why 3-(2-Methoxyphenyl)azetidin-3-ol hydrochloride Cannot Be Interchanged with Generic Azetidine Scaffolds


3-Phenylazetidin-3-ol analogs constitute a pharmacologically relevant class investigated for catecholamine modulation, anticancer activity, and CNS receptor engagement [1][2]. However, the position of the methoxy substituent on the phenyl ring critically governs physicochemical properties (logP, TPSA) that dictate membrane permeability, solubility, and off-target promiscuity . The ortho-methoxy orientation in the target compound creates a distinct conformational bias and hydrogen-bonding landscape compared to para‑ (4‑OCH₃) or meta‑ (3‑OCH₃) isomers, as well as compared to halogen-substituted ortho analogs (2‑F, 2‑Cl). Generic substitution with the unsubstituted 3‑phenylazetidin-3-ol or a regioisomeric methoxyphenyl variant therefore risks altering lead-optimization trajectories, as shown by the quantitative comparisons below.

Quantitative Differentiation Evidence for 3-(2-Methoxyphenyl)azetidin-3-ol hydrochloride Against Closest Analogs


Computed Lipophilicity (LogP): Ortho-Methoxy Reduces logP Relative to Halogen-Substituted Ortho Analogs

The computed logP of the free base 3-(2-methoxyphenyl)azetidin-3-ol is 0.486 (ALogP, ChemScene prediction) . In contrast, the ortho-fluorophenyl analog 3-(2-fluorophenyl)azetidin-3-ol hydrochloride exhibits a predicted logP of 1.04 , representing a >2-fold increase in lipophilicity (ΔlogP ≈ +0.55). The unsubstituted 3-phenylazetidin-3-ol has a comparable computed logP of 0.4774 , indicating that the ortho-methoxy group contributes additional polarity that offsets the hydrophobicity of the phenyl ring, whereas the ortho-fluoro substituent increases lipophilicity.

Lipophilicity Physicochemical profiling CNS drug-likeness

Topological Polar Surface Area (TPSA): Ortho-Methoxy Increases TPSA by ~28% Over Unsubstituted Phenyl

The TPSA of 3-(2-methoxyphenyl)azetidin-3-ol is 41.49 Ų , significantly higher than the 32.26 Ų measured for the unsubstituted 3-phenylazetidin-3-ol and identical to the value reported for the ortho-fluorophenyl analog (32.26 Ų) . This 28.6% increase in TPSA arises from the additional oxygen atom of the methoxy group, which contributes ~9.2 Ų. A TPSA above 40 Ų is associated with reduced passive membrane permeability but improved aqueous solubility—a trade-off relevant for oral bioavailability optimization.

Polar surface area Membrane permeability Oral bioavailability

Antiproliferative Activity: Class-Level Inference from 3-Phenylazetidin-3-ol Anticancer Data

No direct antiproliferative data are available for 3-(2-methoxyphenyl)azetidin-3-ol hydrochloride. However, the structurally related 3-phenylazetidin-3-ol hydrochloride demonstrates single-digit micromolar to sub-micromolar cytotoxicity: IC₅₀ = 0.075 µM against MCF-7 (breast cancer) and IC₅₀ = 0.095 µM against A549 (lung cancer) . Separately, thiourea-azetidine hybrids bearing a 3-(4-methoxyphenyl)azetidine moiety show VEGFR-2 inhibitory activity with EC₅₀ values of 0.77 and 0.73 µM against certain cancer cell lines [1]. These class-level data suggest that introduction of a methoxy substituent on the phenyl ring of 3-azetidinols can modulate anticancer potency; the ortho-methoxy regioisomer remains to be profiled.

Anticancer activity Cytotoxicity SAR

Conformational Constraint: Ortho-Methoxy Steric Effect on Azetidine Ring Puckering

The azetidine ring adopts a puckered conformation with a dihedral angle of approximately 20–30° from planarity, a feature that distinguishes it from the planar pyrrole or the more flexible pyrrolidine ring [1]. The ortho-methoxy group in the target compound introduces steric bulk adjacent to the quaternary C3 center, which is predicted to influence the preferred puckering orientation and the orientation of the phenyl ring relative to the azetidine scaffold. This stands in contrast to para-methoxy (4-OCH₃) and meta-methoxy (3-OCH₃) analogs, where the methoxy group is positioned farther from the sterically congested quaternary center and is less likely to perturb the ring conformation [2].

Conformational analysis Scaffold rigidity Target engagement

Recommended Application Scenarios for 3-(2-Methoxyphenyl)azetidin-3-ol hydrochloride Based on Differential Evidence


Lead Optimization of CNS-Targeted Monoamine Modulators

The 3-phenylazetidin-3-ol scaffold is validated for modulation of cortical catecholamines (dopamine, norepinephrine) as shown in patent literature [1]. The target compound's computed logP of ~0.49–0.91 (free base to HCl salt range) and TPSA of 41.49 Ų fall within CNS drug-like space. Its distinct ortho-methoxy substituent offers an unexplored vector for tuning transporter selectivity versus the unsubstituted phenyl lead series, making it a rational procurement choice for CNS medicinal chemistry programs seeking to diversify SAR around the 3-azetidinol core.

Oncology Fragment-to-Lead and Kinase Inhibitor Design

Class-level evidence demonstrates that 3-phenylazetidin-3-ol derivatives exhibit sub-micromolar antiproliferative activity and that 4-methoxyphenyl azetidine-containing hybrids inhibit VEGFR-2 with EC₅₀ values below 1 µM [2]. The ortho-methoxy analog represents a regioisomeric variation not yet explored in published anticancer SAR. Researchers pursuing kinase inhibitor or antiproliferative agent design can procure this compound as a novel building block to probe the effect of ortho-substitution on target potency and selectivity.

Physicochemical Property Benchmarking and Computational Model Validation

The quantitative divergence in TPSA (41.49 vs. 32.26 Ų) and logP (0.49 vs. 1.04) between the ortho-methoxy and ortho-fluoro analogs, respectively, provides a well-defined pair for testing in silico ADME prediction models . Procurement of both compounds enables experimental determination of logD₇.₄, aqueous solubility, and Caco-2 permeability, generating datasets to validate or refine computational models for azetidine-containing molecules.

Synthesis of PROTAC Linkers and Bifunctional Degraders

The hydrochloride salt form provides enhanced solubility and handling properties for solution-phase chemistry. Azetidin-3-ol scaffolds have established utility as PROTAC linker components and ADC linker precursors [3]. The aryl substitution on the azetidine ring provides a synthetic handle for further functionalization, while the tertiary hydroxyl at C3 serves as an attachment point for E3 ligase ligand conjugation. The ortho-methoxy variant offers a distinct exit vector geometry compared to para-substituted analogs.

Quote Request

Request a Quote for 3-(2-Methoxyphenyl)azetidin-3-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.